N-(1,1,1,3,3,3-hexafluoro-2-{[4-(trifluoromethoxy)phenyl]amino}propan-2-yl)-3-phenylpropanamide
Overview
Description
N-(1,1,1,3,3,3-hexafluoro-2-{[4-(trifluoromethoxy)phenyl]amino}propan-2-yl)-3-phenylpropanamide is a complex organic compound characterized by its unique structure, which includes multiple fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1,1,3,3,3-hexafluoro-2-{[4-(trifluoromethoxy)phenyl]amino}propan-2-yl)-3-phenylpropanamide typically involves multiple steps. One common method includes the reaction of hexafluoropropylene with hexafluoroacetone, followed by hydrogenation to produce hexafluoroisopropanol . This intermediate can then be further reacted with appropriate amines and phenylpropanamide derivatives under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of advanced catalysts and reaction conditions can enhance the production process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
N-(1,1,1,3,3,3-hexafluoro-2-{[4-(trifluoromethoxy)phenyl]amino}propan-2-yl)-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathways.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(1,1,1,3,3,3-hexafluoro-2-{[4-(trifluoromethoxy)phenyl]amino}propan-2-yl)-3-phenylpropanamide has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in various chemical reactions, including Friedel-Crafts reactions.
Biology: The compound is employed in biochemical studies, particularly in the analysis of small molecules.
Industry: The compound is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of N-(1,1,1,3,3,3-hexafluoro-2-{[4-(trifluoromethoxy)phenyl]amino}propan-2-yl)-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. It facilitates various chemical reactions by acting as a polar solvent with high ionizing power . This enhances the efficiency of reactions such as intramolecular cycloaddition and epoxidation .
Comparison with Similar Compounds
Similar Compounds
Hexafluoroisopropanol: A similar compound used as a solvent in peptide chemistry.
Hexafluoroisopropyl alcohol: Another related compound with similar applications in chemical reactions.
Uniqueness
N-(1,1,1,3,3,3-hexafluoro-2-{[4-(trifluoromethoxy)phenyl]amino}propan-2-yl)-3-phenylpropanamide stands out due to its unique combination of fluorine atoms and functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in specialized applications where high reactivity and stability are required.
Properties
IUPAC Name |
N-[1,1,1,3,3,3-hexafluoro-2-[4-(trifluoromethoxy)anilino]propan-2-yl]-3-phenylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F9N2O2/c20-17(21,22)16(18(23,24)25,30-15(31)11-6-12-4-2-1-3-5-12)29-13-7-9-14(10-8-13)32-19(26,27)28/h1-5,7-10,29H,6,11H2,(H,30,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCVIBMASYNPQFQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC(C(F)(F)F)(C(F)(F)F)NC2=CC=C(C=C2)OC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F9N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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